(1-Butylsulfonylpiperidin-3-yl)-thiomorpholin-4-ylmethanone -

(1-Butylsulfonylpiperidin-3-yl)-thiomorpholin-4-ylmethanone

Catalog Number: EVT-5574701
CAS Number:
Molecular Formula: C14H26N2O3S2
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

    Compound Description: S 2864 is a non-peptide renin inhibitor. In vitro studies showed that it effectively inhibits the activity of purified human plasma renin with high specificity. In vivo studies in primates demonstrated its ability to significantly reduce blood pressure after both intraduodenal and intravenous administration. This blood pressure-lowering effect was attributed to its potent inhibition of renin activity and subsequent reduction of plasma angiotensin II levels [].

[1] Schunkert, H., et al. "Effects of the Renin Inhibitor N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide Acetate in Anesthetized Rhesus Monkeys." Journal of Cardiovascular Pharmacology 31.4 (1998): 522–529.

    Compound Description: BIBN4096 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It has demonstrated efficacy in treating acute migraine headaches, supporting the hypothesis that CGRP release plays a role in migraine pathophysiology []. Different formulations of BIBN4096, including powder inhalants for pulmonary or nasal administration, have been investigated for the treatment of headaches, migraines, and cluster headaches [, , , , ].

[2] Doods, H., et al. "Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists. 1-[N2-[3,5-Dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine: The First CGRP Antagonist to Demonstrate Efficacy in Humans." Journal of Medicinal Chemistry 48.1 (2005): 50–56.

[3] Rudolf, K., et al. "Powder Formulation Containing the CGRP Antagonist 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxochinazolin-3-yl]-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyrindinyl)piperazine, Processes for Its Preparation and Its Use as Inhalativum."

[4] Rudolf, K., et al. "Composition Pulverulente Contenant L'antagoniste CGRP 1-(N2-(3,5-dibromo-N-(4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl)carbonyl)-D-tyrosyl)-L-lysyl)-4-(4-pyridinyl)-piperazine."

[5] Rudolf, K., et al. "Microparticles Containing the CGRP Antagonist 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxochinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-Iysyl]-4-(4-pyridinyl)piperazine, Processes for Their Preparation and Their Use as Inhalaltionspulver."

[6] Rudolf, K., et al. "Microparticules Contenant L'antagoniste de CGRP 1-¬N 2 - ¬3,5-dibromo-N-¬¬4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl|carbonyl|-D-tyrosyl|-L-lysyl|-4-(4-pyridinyl)-piperazine, Procede de Production Desdites Particules Ainsi Que Leur Utilisation En Tant Que Poudr."

[7] Rudolf, K., et al. "CGRP Antagonist 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)-Microparticles Containing Piperazine, Its Use as Their Preparation and Inhalation Powder."

Trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b)

    Compound Description: Compound 28b is a potent vesicular acetylcholine transporter (VAChT) ligand exhibiting a Ki of 2.7 nM. While it displays a high affinity for VAChT, its selectivity over sigma receptors is moderate (70-fold) [].

[8] Rogers, G. A., et al. "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry 44.20 (2001): 3209–3219.

Trans-3-[4-(5-Iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h)

    Compound Description: Compound 28h is a high-affinity VAChT ligand with a Ki of 0.66 nM. It displays good selectivity for VAChT over sigma receptors (294-fold) [].

[8] Rogers, G. A., et al. "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry 44.20 (2001): 3209–3219.

5-Amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b)

    Compound Description: Compound 30b displays high affinity for VAChT (Ki = 2.40 nM) and exhibits good selectivity over sigma receptors, with a VAChT/sigma selectivity index of 410 [].

[8] Rogers, G. A., et al. "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry 44.20 (2001): 3209–3219.

[2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic acid (KPA)

    Compound Description: KPA is a potent and selective inhibitor of cathepsin G. It demonstrated efficacy in preventing ultraviolet B (UVB)-induced photoaging in hairless mice by inhibiting fibronectin fragmentation and mitigating the increase of matrix metalloproteinase (MMP) activity. This protective effect suggests a potential therapeutic application of cathepsin G inhibitors in preventing UVB-induced skin damage [].

[9] Song, B., et al. "Cathepsin G Inhibitor Prevents Ultraviolet B- Induced Photoaging in Hairless Mice via Inhibition of Fibronectin Fragmentation."

1-[(1-Substituted-4-piperidinyl)methyl]-4-piperidine derivatives

    Compound Description: These compounds are characterized by a 1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine core structure. Substitutions on the piperidine rings and the nature of the linking group (A) contribute to their diverse pharmacological profiles, notably as serotonin receptor-4 agonists. They hold potential for treating gastrointestinal disorders [].

[10] Mashkovskij, M. D., et al. "Derivatives of 1-[(1-Substituted-4-piperidinyl)-Methyl]-4-piperidine, Methods for Their Preparing, Pharmaceutical Composition Based on Thereof and Intermediate Substances." RU 2248819 C2, 2005.

5-(4-Chlorophenyl)-3-methyl-2-((1-(1-methylethyl)-3-piperidinyl)amino)-6-(4-pyridinyl)-4(3H)-pyrimidinone (M18)

    Compound Description: M18 is a metabolite of the aminopyrrolidine derivative AMG657417. Studies revealed that human CYP3A catalyzes the biotransformation of AMG657417 to M18, involving a unique ring expansion mechanism. This finding highlights the potential for structurally diverse metabolites with distinct pharmacological profiles from parent compounds [].

[11] Chen, L., et al. "A Novel Biotransformation of Alkyl Aminopyrrolidine to Aminopiperidine Ring by Human CYP3A." Drug Metabolism and Disposition 37.10 (2009): 2060–2067.

Properties

Product Name

(1-Butylsulfonylpiperidin-3-yl)-thiomorpholin-4-ylmethanone

IUPAC Name

(1-butylsulfonylpiperidin-3-yl)-thiomorpholin-4-ylmethanone

Molecular Formula

C14H26N2O3S2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C14H26N2O3S2/c1-2-3-11-21(18,19)16-6-4-5-13(12-16)14(17)15-7-9-20-10-8-15/h13H,2-12H2,1H3

InChI Key

ZYSGZHYYXUACOV-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCSCC2

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCSCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.